molecular formula C8H18O B586344 6-Methylheptanol-d7 CAS No. 1795025-53-4

6-Methylheptanol-d7

Cat. No.: B586344
CAS No.: 1795025-53-4
M. Wt: 137.274
InChI Key: BWDBEAQIHAEVLV-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylheptanol-d7 is a deuterated analog of 6-Methylheptanol, which is a volatile compound commonly used as a flavor and fragrance agent. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylheptanol-d7 typically involves the deuteration of 6-Methylheptanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during production.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptanol-d7 can undergo various chemical reactions, including:

    Oxidation: Conversion to 6-Methylheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to 6-Methylheptane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation to form 6-Methylheptyl halides using halogenating agents such as thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 6-Methylheptanoic acid.

    Reduction: 6-Methylheptane.

    Substitution: 6-Methylheptyl chloride or bromide.

Scientific Research Applications

6-Methylheptanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for quantification of 6-Methylheptanol.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of 6-Methylheptanol in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of 6-Methylheptanol in the body.

    Industry: Applied in the development of deuterated drugs and in the study of reaction mechanisms involving 6-Methylheptanol.

Mechanism of Action

The mechanism of action of 6-Methylheptanol-d7 is similar to that of 6-Methylheptanol. It interacts with various molecular targets and pathways, depending on the specific application. For example, in metabolic studies, it is incorporated into metabolic pathways and its deuterium labeling allows for precise tracking using mass spectrometry. In pharmacokinetic studies, it helps in understanding the absorption, distribution, metabolism, and excretion of 6-Methylheptanol.

Comparison with Similar Compounds

6-Methylheptanol-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

    6-Methylheptanol: The non-deuterated analog used in flavor and fragrance applications.

    6-Methylheptanoic acid: The oxidized form of 6-Methylheptanol.

    6-Methylheptane: The reduced form of 6-Methylheptanol.

The deuterium labeling in this compound provides advantages in scientific research, particularly in studies requiring precise tracking and quantification.

Properties

IUPAC Name

6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDBEAQIHAEVLV-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCCCCO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.